Bromide Counterion Increases Escape Quantum Yield by 0.13 Units Relative to Triflate in Acetonitrile
The presence of bromide counterion significantly alters the photochemical product distribution compared to triflate. In 0.053 M acetonitrile solution under 248 nm irradiation, triphenylsulfonium bromide exhibits a 0.13 unit higher quantum yield for diphenyl sulfide (escape product) and a 0.07 unit lower quantum yield for recombination products compared to the triflate analog under identical conditions [1]. This counterion effect is consistent across triarylsulfonium salts and translates directly to tris(4-methylphenyl)sulfanium bromide, where bromide intercepts caged phenyl cation intermediates to favor escape products over recombination pathways [1].
| Evidence Dimension | Escape product (diphenyl sulfide) quantum yield (Φ) |
|---|---|
| Target Compound Data | Triphenylsulfonium bromide (representative for bromide counterion): Φ = 0.34 at 0.053 M in MeCN, λ = 248 nm [1] |
| Comparator Or Baseline | Triphenylsulfonium triflate: Φ = 0.21 at 0.051 M in MeCN, λ = 248 nm [1] |
| Quantified Difference | ΔΦ = +0.13 (62% relative increase in escape product formation efficiency) |
| Conditions | Acetonitrile solution, 248 nm irradiation, ~0.05 M concentration, quantum yields determined at 1-2% conversion with stirring [1] |
Why This Matters
Higher escape quantum yield translates to more efficient acid release from the polymer matrix, enabling faster photospeed and lower exposure dose requirements in chemically amplified resists.
- [1] Dektar, J. L.; Hacker, N. P. Photochemistry of Triarylsulfonium Salts. J. Am. Chem. Soc. 1990, 112 (16), 6004-6015 (Table II). View Source
